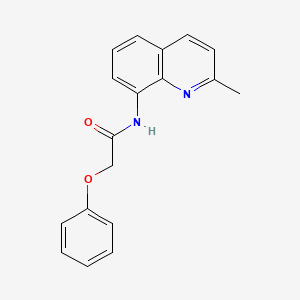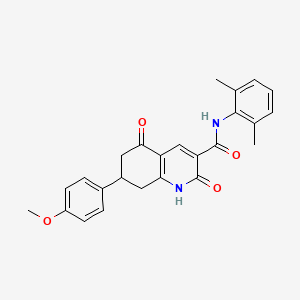![molecular formula C23H20FN5O2 B11450172 8-(4-fluorobenzyl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11450172.png)
8-(4-fluorobenzyl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound that belongs to the class of imidazopurines This compound is characterized by its unique structure, which includes fluorophenyl and methylphenyl groups attached to an imidazopurine core
Preparation Methods
The synthesis of 8-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazopurine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazopurine ring system.
Introduction of the fluorophenyl and methylphenyl groups: This is achieved through substitution reactions, where the desired phenyl groups are introduced onto the imidazopurine core using suitable reagents and catalysts.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and efficiency.
Chemical Reactions Analysis
8-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the phenyl rings are replaced with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 8-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent changes in cellular processes.
Comparison with Similar Compounds
Similar compounds to 8-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE include other imidazopurine derivatives with different substituents on the phenyl rings. These compounds may have similar core structures but differ in their chemical and biological properties due to variations in the substituents. The uniqueness of 8-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE lies in its specific combination of fluorophenyl and methylphenyl groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H20FN5O2 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
6-[(4-fluorophenyl)methyl]-2,4-dimethyl-7-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H20FN5O2/c1-14-4-8-16(9-5-14)18-13-29-19-20(26(2)23(31)27(3)21(19)30)25-22(29)28(18)12-15-6-10-17(24)11-7-15/h4-11,13H,12H2,1-3H3 |
InChI Key |
HLHGYTLVYFYMNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C4=C(N=C3N2CC5=CC=C(C=C5)F)N(C(=O)N(C4=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 5-{[(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino}isophthalate](/img/structure/B11450089.png)

![N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11450108.png)
![Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-6-(1-methylpropyl)-1-(phenylmethyl)-](/img/structure/B11450116.png)
![4-[(2Z)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzenesulfonamide](/img/structure/B11450124.png)
![3-[(2,4-Dimethylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11450141.png)
![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B11450148.png)
![N-(4-chlorophenyl)-2-{[1-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}acetamide](/img/structure/B11450156.png)

![N-(4-ethoxyphenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11450164.png)
![6-(4-Chlorobenzyl)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B11450167.png)

![Methyl 4-{[2-(tert-butylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B11450184.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11450188.png)
